1-(perfluoroethyl)-1,2-benzidoxodol-3(1H)-one
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, including its reactivity and stability .Physical and Chemical Properties Analysis
This includes studying properties like boiling point, melting point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .Scientific Research Applications
Reactivity and Mechanism Studies
1-(Trifluoromethyl)-1,2-benziodoxol-3-(1H)-one has been explored for its unique reactivity towards organic compounds. Fantasia et al. (2010) discovered that it can transfer the electrophilic CF(3) group to the oxygen atom of THF in the presence of a Lewis or Bronsted acid, resulting in a new ring-opening reaction of THF yielding trifluoromethyl ethers. This insight into the mechanism of action of reagent 1 expands the toolbox for organic synthesis involving electrophilic trifluoromethylation (Fantasia, Welch, & Togni, 2010).
Catalysis and Organic Transformations
The application of this compound extends to catalysis, where it has been utilized in various organic transformations. Ball et al. (2012) highlighted its efficiency as a terminal oxidant in gold-catalysed, three-component oxyarylation reactions. The versatility of this iodine(III) reagent allowed for the expansion of oxyarylation to include styrenes and gem-disubstituted olefins, showcasing its broad applicability in organic synthesis (Ball, Lloyd‐Jones, & Russell, 2012).
Material Science and Surface Modification
In material science, Hamilton et al. (2010) reported a simple one-pot reaction to functionalize graphite nanosheets (graphene) and single-walled carbon nanotubes (SWNTs) with perfluorinated alkyl groups using a related compound. This method enhances the dispersibility of these carbon materials in organic solvents, highlighting its potential in the development of advanced materials with modified surface properties (Hamilton, Lomeda, Sun, Tour, & Barron, 2010).
Environmental and Analytical Chemistry
While the direct application of 1-(perfluoroethyl)-1,2-benzidoxodol-3(1H)-one in environmental and analytical chemistry was not identified in the provided research, compounds with perfluoroalkyl groups, like those studied by Jiang et al. (2015), are crucial in understanding the environmental impact and analytical detection of perfluoroalkyl substances (PFAS), which are of significant environmental concern. The study on isomer analysis of commercial PFOS and PFOA products provides insights into the manufacturing origins of PFAAs, underlining the importance of analytical methods in environmental chemistry (Jiang, Zhang, Yang, Chu, & Zhu, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(1,1,2,2,2-pentafluoroethyl)-1λ3,2-benziodoxol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5IO2/c10-8(11,12)9(13,14)15-6-4-2-1-3-5(6)7(16)17-15/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECFAALRJUVVHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OI2C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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